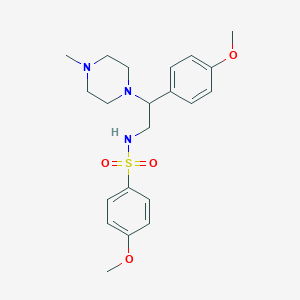

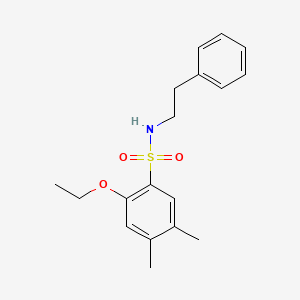

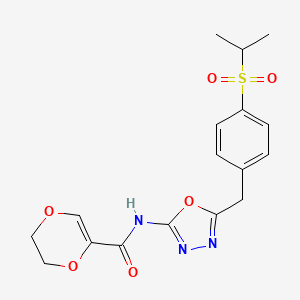

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

Benzenesulfonamide derivatives, particularly those modified with specific functional groups, have shown potential in photodynamic therapy, a treatment method for cancer. For instance, compounds with benzenesulfonamide moieties have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for Type II photosensitizers used in treating cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Conformation and Assembly

Research into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids reveals the impact of structural modifications on the molecular conformation and crystal packing. The inclusion of additional methylene groups between the CH3 branch and the alkoxy O atom can significantly affect the crystallographic symmetry, independent molecule number, and crystal packing, demonstrating the compound's potential in materials science and molecular engineering (de Castro et al., 2013).

Neuroprotection and Vasospasm Prevention

Benzenesulfonamide derivatives have been studied for their neuroprotective effects, particularly in preventing cerebral vasospasm following subarachnoid hemorrhage, a condition that can lead to significant morbidity and mortality. Oral treatment with endothelin receptor antagonists based on benzenesulfonamide structures has been shown to decrease the magnitude of arterial constriction, suggesting their potential use in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Anticancer Activity

Synthesis and bioactivity studies on new benzenesulfonamide derivatives have been conducted, showing that certain sulfonamides exhibit cytotoxic activities and strong inhibition against human cytosolic isoforms of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. This suggests their potential application in anticancer therapy (Gul et al., 2016).

Antimicrobial and Antifungal Activity

Research into benzensulfonamides bearing the 1,3,4-oxadiazole moiety has explored their antimicrobial and antifungal activities. These studies have shown that certain derivatives display significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name |

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S/c1-23-12-14-24(15-13-23)21(17-4-6-18(27-2)7-5-17)16-22-29(25,26)20-10-8-19(28-3)9-11-20/h4-11,21-22H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEDHJVPFCRMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2845391.png)

![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)

![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)

![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)